molecular formula C22H38O5 B589287 11-Epimisoprostol CAS No. 58717-36-5

11-Epimisoprostol

Cat. No. B589287
CAS RN: 58717-36-5
M. Wt: 382.541
InChI Key: OJLOPKGSLYJEMD-XRULAAHKSA-N
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Description

“11-Epimisoprostol” is closely related to Misoprostol, which is a synthetic prostaglandin medication . Misoprostol is used to prevent and treat stomach and duodenal ulcers, induce labor, cause an abortion, and treat postpartum bleeding due to poor contraction of the uterus . It is taken by mouth when used to prevent gastric ulcers in people taking nonsteroidal anti-inflammatory drugs (NSAID) .


Molecular Structure Analysis

The this compound molecule contains a total of 65 bond(s). There are 27 non-H bond(s), 3 multiple bond(s), 14 rotatable bond(s), 3 double bond(s), 1 five-membered ring(s), 1 ester(s) (aliphatic), 1 ketone(s) (aliphatic), 2 hydroxyl group(s), 1 secondary alcohol(s) and 1 tertiary alcohol(s) .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C22H38O5 . It has a molecular weight of 382.5341 .

Scientific Research Applications

1. Anticancer Properties

  • Pyrimidine Derivatives in Cancer Therapy: A series of pyrimidine-5-carbonitrile derivatives, including compounds like 11b, have shown promise in inhibiting cancer cell growth. These compounds have demonstrated moderate antiproliferative activity against various human tumor cell lines (Nasser et al., 2020).
  • Natural Compounds from Soft Corals: 11-epi-sinulariolide acetate, isolated from cultured soft corals, has shown potential antitumor effects on hepatocellular carcinoma cells. This compound induces apoptosis and affects mitochondrial function (Lin et al., 2016).

2. Pharmacological Research

  • Prostaglandin E Receptor Subtype Research: Investigations into the receptor subtypes mediating the effects of prostaglandin E, including compounds like 11-deoxy PGE1, have been conducted to understand their mechanisms in vascular smooth muscle relaxation (Lawrence & Jones, 1992).
  • Investigation of Steroid Dehydrogenase Inhibitors: The study of 11beta-hydroxysteroid dehydrogenase 1 inhibiting constituents from Eriobotrya japonica has implications for treating metabolic syndrome symptoms (Rollinger et al., 2010).

3. Plant Physiology

  • Use of Growth Retardants in Research: Plant growth retardants, including compounds from pyrimidine structure, have been used in physiological research to gain insights into the regulation of terpenoid metabolism in relation to phytohormones and sterols (Grossmann, 1990).

Safety and Hazards

Misoprostol, a closely related compound, may damage fertility and the unborn child . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and getting medical attention/advice if exposed or concerned .

properties

IUPAC Name

methyl 7-[(1R,2R,3S)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20+,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLOPKGSLYJEMD-XRULAAHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C/C=C/[C@H]1[C@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58717-36-5
Record name 11-Epimisoprostol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058717365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-EPIMISOPROSTOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27R5ZZL3SJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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